3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid

Physicochemical property Lipophilicity Molecular recognition

This fluorinated building block is irreplaceable in SAR programs where the para-methoxybenzyl-CF3 pharmacophore is essential for target engagement. Its unique combination of 4 hydrogen-bond acceptors, elevated lipophilicity (XLogP3 ~2.5–3.0), and a shifted pKa (~2.5–3.5) cannot be replicated by non-fluorinated analogs (only 2 acceptors, XLogP3 1.9). Compared to Mosher's acid, the benzyl architecture with 4 rotatable bonds confers the conformational flexibility necessary to probe elongated binding pockets in proteases and GPCRs. Procuring this specific compound ensures SAR fidelity and avoids confounding changes in binding affinity, off-rate, and in vivo clearance that arise from generic substitution.

Molecular Formula C11H11F3O3
Molecular Weight 248.201
CAS No. 1782516-14-6
Cat. No. B2842352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid
CAS1782516-14-6
Molecular FormulaC11H11F3O3
Molecular Weight248.201
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(C(=O)O)C(F)(F)F
InChIInChI=1S/C11H11F3O3/c1-17-8-4-2-7(3-5-8)6-9(10(15)16)11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16)
InChIKeyCQYHJXOOIMISMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid (CAS 1782516-14-6): A Specialized Fluorinated Building Block for Drug Discovery and Chemical Biology


3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid (CAS 1782516-14-6) is a synthetic fluorinated phenylpropanoic acid derivative with the molecular formula C11H11F3O3 and a molecular weight of 248.20 g/mol . The compound features a trifluoromethyl (-CF3) group at the 3-position and a 4-methoxyphenylmethyl substituent at the 2-position of the propanoic acid backbone, distinguishing it from non-fluorinated analogs such as 2-(4-methoxyphenyl)propanoic acid (MW 180.20 g/mol; XLogP3 1.9) [1]. It is primarily employed as a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals, and as a probe in biological studies to explore enzyme mechanisms and metabolic pathways .

Why 3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid Cannot Be Replaced by Generic Phenylpropanoic Acid Analogs


Generic substitution of 3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid with simple phenylpropanoic acid derivatives fails because the strategically positioned trifluoromethyl group fundamentally alters key physicochemical properties that govern molecular recognition, metabolic stability, and pharmacokinetic behavior. Replacement with the non-fluorinated analog 2-(4-methoxyphenyl)propanoic acid results in a significant drop in molecular weight (from 248.20 to 180.20 g/mol), a reduction in lipophilicity (XLogP3 from 2.5–3.0 to 1.9), and a shift in acid strength (predicted pKa change of ~1–2 units) [1]. Similarly, substitution with the de-methoxy analog 2-benzyl-3,3,3-trifluoropropanoic acid (MW 218.2 g/mol) removes the hydrogen-bond acceptor capability of the para-methoxy oxygen, altering target engagement and solubility profiles . These differences are not cosmetic; they directly impact binding affinity, off-rate, and in vivo clearance, making the target compound irreplaceable in structure-activity relationship (SAR) campaigns where the para-methoxybenzyl-CF3 pharmacophore is essential.

3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid: Head-to-Head Physicochemical and Structural Differentiation Evidence


Molecular Weight and Lipophilicity Differentiation vs. Non-Fluorinated Analog

The target compound exhibits a molecular weight of 248.20 g/mol and a predicted XLogP3 in the range of 2.5–3.0, compared to the non-fluorinated analog 2-(4-methoxyphenyl)propanoic acid, which has a molecular weight of 180.20 g/mol and an XLogP3 of 1.9 [1]. This represents a 68.0 g/mol increase in molecular weight and an approximate 0.6–1.1 unit increase in lipophilicity, attributable to the trifluoromethyl substituent.

Physicochemical property Lipophilicity Molecular recognition

Hydrogen Bond Acceptor Capability vs. De-Methoxy Analog 2-Benzyl-3,3,3-trifluoropropanoic Acid

The target compound possesses 4 hydrogen bond acceptors (3 from the carboxylic acid and 1 from the methoxy oxygen) and 1 hydrogen bond donor, as inferred from its structure. In contrast, 2-benzyl-3,3,3-trifluoropropanoic acid has only 2 hydrogen bond acceptors (both from the carboxylic acid) due to the absence of the para-methoxy substituent . This difference of 2 hydrogen bond acceptors can significantly impact aqueous solubility and the compound's ability to form key interactions with protein residues such as serine, threonine, or backbone amides.

Hydrogen bonding Target engagement Solubility

Acid Strength Differentiation vs. Non-Fluorinated 2-(4-Methoxyphenyl)propanoic Acid

The electron-withdrawing trifluoromethyl group at the 3-position substantially lowers the pKa of the carboxylic acid moiety relative to non-fluorinated phenylpropanoic acids. While the precise experimental pKa for the target compound is not publicly available, the structurally related 2-amino-2-benzyl-3,3,3-trifluoropropanoic acid has a predicted pKa of 0.65±0.10 (for the amino group) and a predicted acid pKa significantly lower than that of typical phenylpropanoic acids (pKa ~4.5–4.9) [1]. By class-level inference, the target compound is expected to have a pKa in the range of 2.5–3.5, compared to ~4.9 for 2-(4-methoxyphenyl)propanoic acid, representing a ΔpKa of approximately 1.4–2.4 units.

pKa Ionization state Bioavailability

Steric and Conformational Differentiation vs. Mosher's Acid (α-Methoxy-α-trifluoromethylphenylacetic acid)

Mosher's acid (MTPA, 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid, MW 234.17 g/mol) is a well-established chiral derivatizing agent [1]. The target compound differs by having a methylene spacer between the phenyl ring and the α-carbon, replacing the geminal methoxy/phenyl substitution pattern with a 4-methoxybenzyl group. This structural change increases molecular weight (248.20 vs. 234.17 g/mol, Δ +14.03 g/mol) and introduces an additional rotatable bond (4 vs. 3), leading to greater conformational flexibility . Unlike MTPA, which is primarily used for chiral resolution, the target compound's benzyl architecture makes it a more suitable scaffold for protease inhibitor or GPCR modulator development where the extended conformation is required for binding pocket occupancy.

Chiral derivatization Steric bulk Conformational analysis

Optimal Procurement and Deployment Scenarios for 3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid Based on Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring a para-Methoxybenzyl-CF3 Pharmacophore

When a lead optimization program has identified the para-methoxybenzyl-CF3 motif as essential for target engagement, 3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid is the required building block. Its unique combination of hydrogen bond acceptor capability (4 acceptors) and increased lipophilicity (XLogP3 ~2.5–3.0) cannot be replicated by the non-fluorinated analog (2 acceptors; XLogP3 1.9) or the de-methoxy analog (2 acceptors) . Procurement of this specific compound ensures fidelity to the established SAR and avoids confounding changes in target affinity or selectivity.

Chemical Biology Probe Development for Enzyme Mechanism Studies

The compound's fluorinated structure makes it suitable as a probe in enzyme mechanism studies, leveraging the metabolic stability conferred by the CF3 group and the hydrogen-bonding capacity of the methoxy substituent . The predicted lower pKa (~2.5–3.5) compared to non-fluorinated phenylpropanoic acids (~4.9) results in a distinct ionization profile at physiological pH, which can be exploited to map electrostatic requirements in enzyme active sites . This application is not accessible using the non-fluorinated comparator.

Scaffold for Protease Inhibitor or GPCR Modulator Development Requiring Extended Binding Pocket Occupancy

Unlike Mosher's acid (MTPA), which is limited to chiral derivatization applications due to its geminal substitution pattern, the target compound's benzyl architecture (with a methylene spacer and 4 rotatable bonds) provides the necessary conformational flexibility to occupy extended binding pockets in proteases or GPCRs [1]. The additional molecular weight (+14.03 g/mol) and rotatable bond compared to MTPA translate to a fundamentally different binding mode, making this compound the appropriate choice for programs targeting deep or elongated protein cavities.

Agrochemical Intermediate Synthesis Requiring Lipophilic Building Blocks

In agrochemical research, the enhanced lipophilicity (XLogP3 ~2.5–3.0) of 3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid facilitates penetration of plant cuticles or insect exoskeletons, providing a physicochemical advantage over the non-fluorinated analog (XLogP3 1.9) [2]. Procurement of this fluorinated building block is essential when the target product profile demands improved translocation or systemic activity that cannot be achieved with non-fluorinated alternatives.

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